molecular formula C9H6BrN3O B13714479 5-Bromo-4-(4-pyridyl)imidazole-2-carbaldehyde

5-Bromo-4-(4-pyridyl)imidazole-2-carbaldehyde

Katalognummer: B13714479
Molekulargewicht: 252.07 g/mol
InChI-Schlüssel: NTTIWLNSCXYNKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “MFCD33022756” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD33022756” typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route may include steps such as condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of “MFCD33022756” is scaled up using large reactors and continuous flow processes. The methods employed are designed to be cost-effective and environmentally friendly, often incorporating green chemistry principles. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD33022756” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving “MFCD33022756” often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions might require anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

“MFCD33022756” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: “MFCD33022756” is utilized in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism by which “MFCD33022756” exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism can vary depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to “MFCD33022756” include those with analogous structures or functional groups. Examples might include other heterocyclic compounds or molecules with similar reactivity.

Uniqueness

What sets “MFCD33022756” apart from similar compounds is its unique combination of properties, such as its specific reactivity profile, biological activity, and potential applications. This uniqueness makes it a valuable compound for research and industrial use.

Eigenschaften

Molekularformel

C9H6BrN3O

Molekulargewicht

252.07 g/mol

IUPAC-Name

5-bromo-4-pyridin-4-yl-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C9H6BrN3O/c10-9-8(12-7(5-14)13-9)6-1-3-11-4-2-6/h1-5H,(H,12,13)

InChI-Schlüssel

NTTIWLNSCXYNKL-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2=C(NC(=N2)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.